1,5-Diamino-2-methylpentane

Description

The exact mass of the compound 1,5-Pentanediamine, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

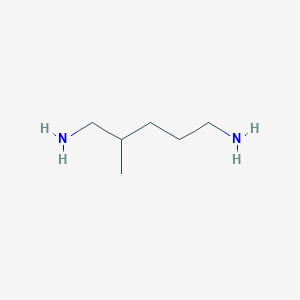

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027772 | |

| Record name | 2-Methylpentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |

| Record name | 1,5-Pentanediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15520-10-2 | |

| Record name | 2-Methyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Diamino-2-methylpentane: Chemical Structure, Properties, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Diamino-2-methylpentane, also known by its IUPAC name 2-methylpentane-1,5-diamine and the trade name Dytek A, is a branched-chain aliphatic diamine.[1][2] Its chemical structure, featuring two primary amine groups and a methyl branch, imparts unique physical and chemical properties that make it a versatile building block in various chemical syntheses. While its primary industrial applications lie in the production of polyamides and as a curing agent for epoxy resins, its structural motifs hold potential for applications in medicinal chemistry and drug development, particularly as a linker in drug conjugates or as a scaffold for the synthesis of novel bioactive molecules.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis, purification, and characterization of this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a five-carbon chain with amino groups at positions 1 and 5, and a methyl group at position 2.

-

Molecular Formula: C₆H₁₆N₂[1]

-

Molecular Weight: 116.21 g/mol [1]

-

IUPAC Name: 2-Methylpentane-1,5-diamine[1]

-

CAS Number: 15520-10-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 192-193 °C | [1][5] |

| Density | 0.86 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.459 | [5] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Vapor Pressure | 130 mmHg at 135 °C | |

| pKa1 | 10.0 | [5] |

| pKa2 | 11.2 | [5] |

| Solubility | Miscible with water | [5] |

Experimental Protocols

Synthesis: Hydrogenation of 2-Methylglutaronitrile (B1199711)

This compound can be synthesized via a multi-stage hydrogenation of 2-methylglutaronitrile.[6][7] The following protocol is a representative procedure based on established methods.

Materials:

-

2-Methylglutaronitrile

-

Raney Nickel (catalyst)

-

Anhydrous ethanol (B145695) (solvent)

-

Ammonia (B1221849) (optional, to suppress side reactions)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

-

Charging the Reactor: In a typical run, charge the reactor with 2-methylglutaronitrile and anhydrous ethanol. A Raney nickel catalyst is then added. The use of ammonia is optional but can help to minimize the formation of secondary amines.[6]

-

First Stage Hydrogenation:

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to approximately 14 kg/cm ².

-

Maintain the temperature between 20-50 °C.[6]

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake. This stage primarily reduces the nitrile groups.

-

-

Second Stage Hydrogenation:

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The resulting solution contains this compound, which can then be purified.

-

Logical Workflow for Synthesis and Purification:

References

- 1. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Synthesis and biological evaluation of novel alkyl diamine linked bivalent β-carbolines as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 6. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]

- 7. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylpentamethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentamethylenediamine (MPMD), a branched-chain aliphatic diamine, is a critical building block in the synthesis of a wide array of polymers and specialty chemicals. Its unique structure imparts desirable properties such as flexibility, lower melting points, and improved solubility to polyamides, polyurethanes, and epoxy resins. This technical guide provides a comprehensive overview of the primary industrial synthesis and purification methodologies for 2-methylpentamethylenediamine, intended to serve as a valuable resource for professionals in chemical research, materials science, and drug development. Detailed experimental protocols, comparative data, and process visualizations are presented to facilitate a thorough understanding of the core manufacturing principles.

Introduction

2-Methylpentamethylenediamine, also known by its IUPAC name 2-methylpentane-1,5-diamine, is a colorless liquid with the chemical formula C6H16N2.[1] Commercially, it is often referred to by the trade name Dytek® A.[1][2][3] The presence of a methyl group on the carbon backbone distinguishes it from linear diamines like hexamethylenediamine, leading to amorphous polymer structures and hindering crystallization.[1] This characteristic is leveraged in various applications, including the production of polyamide plastics, films, and fibers, as well as in adhesives, ink resins, and as a curing agent for epoxy resins.[1][2][4][5][6] Furthermore, MPMD finds utility as a corrosion inhibitor, in water treatment chemicals, and as a chain extender in polyurethanes.[1][2][5]

This guide will focus on the predominant synthesis route: the catalytic hydrogenation of 2-methylglutaronitrile (B1199711) (MGN). Alternative multi-stage processes commencing from α-methylene glutaronitrile (B146979) will also be discussed. Additionally, purification techniques essential for achieving high-purity MPMD suitable for polymerization and other sensitive applications will be detailed.

Synthesis of 2-Methylpentamethylenediamine

The industrial production of 2-methylpentamethylenediamine is primarily achieved through the catalytic hydrogenation of 2-methylglutaronitrile. This process involves the reduction of the two nitrile groups to primary amine groups.

Catalytic Hydrogenation of 2-Methylglutaronitrile

The hydrogenation of 2-methylglutaronitrile is the most direct and widely employed method for synthesizing MPMD.[1][7] The reaction is typically carried out in the liquid phase under hydrogen pressure in the presence of a suitable catalyst.

Reaction Scheme:

Several catalyst systems have been developed to optimize the yield and selectivity of this reaction, with Raney-type catalysts being prominent.

Raney nickel is a commonly used catalyst for the hydrogenation of nitriles. The reaction is typically conducted in a basic medium to suppress the formation of secondary amines.[8] Patents describe processes where the hydrogenation is carried out at temperatures ranging from 40 to 150°C and under a total pressure of less than 40 bars.[8][9] To achieve high selectivity towards the desired diamine, it is crucial to maintain a low concentration of 2-methylglutaronitrile in the reaction medium.[8][9]

Raney cobalt catalysts, often doped with other metals like chromium and nickel, have also proven effective for this transformation.[7][10] These catalysts can operate under relatively mild conditions, with hydrogen pressures below 50 bar.[7][10] The use of a solvent, such as an alcohol or water, is also a feature of these processes.[7]

An alternative synthetic approach involves a two-stage hydrogenation process starting from α-methylene glutaronitrile.[11][12]

-

Stage 1: The first stage involves the selective hydrogenation of the carbon-carbon double bond of the methylene (B1212753) group to a methyl group, converting α-methylene glutaronitrile to 2-methylglutaronitrile. This step is typically carried out at lower temperatures (e.g., 20-50°C) using a catalyst such as palladium on carbon or a highly dispersed form of nickel.[11][12]

-

Stage 2: The resulting 2-methylglutaronitrile is then hydrogenated to 2-methylpentamethylenediamine in a second stage at higher temperatures (e.g., 120-140°C) and pressures, often in the presence of a Raney-type catalyst and ammonia (B1221849) to minimize side reactions.[11][12]

Synthesis Pathway Visualization

The following diagram illustrates the primary synthesis pathways for 2-Methylpentamethylenediamine.

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of 2-methylpentamethylenediamine.

Protocol 1: Hydrogenation using Doped Raney Cobalt

This protocol is based on a process for the hydrogenation of methylglutaronitrile using a cobalt catalyst doped with nickel and chromium.[7]

Materials:

-

2-Methylglutaronitrile (MGN), 99% purity

-

Ethanol

-

Aqueous ammonium (B1175870) hydroxide (B78521) (28% NH3 by weight)

-

Raney cobalt catalyst doped with chromium and nickel (e.g., 92% Co, 2.2% Cr, 2.4% Ni)[10]

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor with stirring and temperature control

-

Gas inlet and outlet valves

-

Pressure gauge

Procedure:

-

Prepare a 20% by weight solution of 2-methylglutaronitrile in ethanol.

-

Charge the autoclave reactor with 100 g of the MGN solution.

-

Add 2 g of the doped Raney cobalt catalyst to the reactor.

-

Add 1.5 g of the aqueous ammonium hydroxide solution.

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bar).[7]

-

Heat the reaction mixture to the target temperature (e.g., 100°C) with continuous stirring.

-

Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

The reaction mixture can then be filtered to remove the catalyst, and the product isolated by distillation.

Protocol 2: Two-Stage Hydrogenation from α-Methylene Glutaronitrile

This protocol describes a two-stage process starting from α-methylene glutaronitrile.[11]

Stage 1: Hydrogenation of the Methylene Group

Materials:

-

α-Methylene glutaronitrile

-

5% Palladium on carbon catalyst

-

Hydrogen gas

Equipment:

-

Stainless steel autoclave

-

Catalyst filtration system

Procedure:

-

Charge the autoclave with α-methylene glutaronitrile and the palladium on carbon catalyst (e.g., 1% by weight of the nitrile).

-

Pressurize the autoclave with hydrogen to approximately 100 atm.

-

Maintain the reaction at a low temperature (e.g., 22°C) with stirring until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst, yielding crude 2-methylglutaronitrile.

Stage 2: Hydrogenation of Nitrile Groups

Materials:

-

Crude 2-methylglutaronitrile from Stage 1

-

Raney cobalt catalyst

-

Anhydrous ammonia

-

Absolute ethanol

-

Hydrogen gas

Equipment:

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave with the crude 2-methylglutaronitrile, Raney cobalt catalyst, anhydrous ammonia, and absolute ethanol.

-

Pressurize the reactor with hydrogen to a high pressure (e.g., 5400 psi).

-

Heat the reaction mixture to approximately 100°C with stirring.

-

Maintain these conditions until the reaction is complete.

-

After cooling and venting, filter the reaction mixture to remove the catalyst. The product, 2-methylpentamethylenediamine, can then be purified.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis processes described in the literature.

Table 1: Catalyst Composition and Reaction Conditions

| Parameter | Process 1 (Doped Raney Co) | Process 2 (Raney Ni) | Process 3 (Two-Stage) |

| Starting Material | 2-Methylglutaronitrile | 2-Methylglutaronitrile | α-Methylene Glutaronitrile |

| Catalyst | Raney Co (92%) doped with Cr (2.2%) and Ni (2.4%)[10] | Raney Ni | Stage 1: 5% Pd/C, Stage 2: Raney Co[11] |

| Temperature | 100°C[10] | 40 - 150°C[8][9] | Stage 1: 22°C, Stage 2: 100°C[11] |

| Pressure | < 50 bar (e.g., 25 bar)[7][10] | < 40 bar[8][9] | Stage 1: 100 atm, Stage 2: 5400 psi[11] |

| Solvent | Ethanol/Water[7] | Ethanolic medium with NaOH[9] | Stage 2: Absolute ethanol[11] |

| Additive | Ammonia[10] | Basic medium (non-ammoniacal initially)[8][9] | Stage 2: Anhydrous ammonia[11] |

Table 2: Product Yield and Purity

| Process | Product Yield (Theory %) | Key Byproducts | Purity |

| Doped Raney Co | High conversion reported | 3-Methylpiperidine | Not specified |

| Raney Ni | Selectivity of ~29.4% in one example without optimized conditions[9] | 3-Methylpiperidine, Heavy products | Not specified |

| Two-Stage | 80% of theory for MPMD[11] | 3-Methylpiperidine (~18%), Polymeric material (~2%)[11] | >99.0% (commercial grade)[2] |

Note: Yields and selectivities are highly dependent on the specific reaction conditions and catalyst preparation.

Purification of 2-Methylpentamethylenediamine

High-purity 2-methylpentamethylenediamine is essential for polymerization applications to ensure consistent polymer properties. The primary method for purifying crude MPMD is fractional distillation.

Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points. 2-Methylpentamethylenediamine has a boiling point of approximately 192-193°C.[1] Lighter impurities, such as residual solvents and byproducts like 3-methylpiperidine, will distill at lower temperatures, while heavier polymeric materials will remain in the distillation residue.

Potential Impurities

The main impurities that need to be removed from crude 2-methylpentamethylenediamine include:

-

3-Methylpiperidine: A cyclic amine formed as a significant byproduct during the hydrogenation of 2-methylglutaronitrile.

-

Unreacted 2-Methylglutaronitrile: Incomplete hydrogenation can leave residual starting material.

-

Partially Hydrogenated Intermediates: Such as aminonitriles.

-

Heavy Products/Polymeric Materials: Formed through side reactions.[11]

-

Other Isomeric Diamines: If the starting dinitrile mixture is not pure, other diamines may be present.[7]

Purification Workflow

The general workflow for the purification of 2-methylpentamethylenediamine is depicted below.

Conclusion

The synthesis of 2-methylpentamethylenediamine via the catalytic hydrogenation of 2-methylglutaronitrile is a well-established industrial process. The choice of catalyst, whether Raney nickel or doped Raney cobalt, along with careful control of reaction parameters such as temperature, pressure, and the use of additives like ammonia, are critical for achieving high yields and selectivities. An alternative two-stage process from α-methylene glutaronitrile also presents a viable, albeit more complex, route. Subsequent purification by fractional distillation is essential to remove byproducts and unreacted starting materials, yielding the high-purity MPMD required for its diverse applications in polymer science and chemical synthesis. This guide has provided a detailed overview of these core processes to aid researchers and professionals in their understanding and potential application of this important chemical intermediate.

References

- 1. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 3. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. parchem.com [parchem.com]

- 6. specialchem.com [specialchem.com]

- 7. Preparation of methylpentamethylenediamine and methylpiperidine | TREA [trea.com]

- 8. FR2619377B1 - PROCESS FOR THE MANUFACTURE OF 2-METHYL-PENTANEDIAMINE BY HYDROGENATION OF 2-METHYL-GLUTARONITRILE - Google Patents [patents.google.com]

- 9. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]

- 10. BRPI0906230B1 - METHYL-2-PENTAMETHYLENE DIAMINE AND METHYL-3-PIPERIDINE MANUFACTURING PROCESS - Google Patents [patents.google.com]

- 11. US3408397A - Methyl pentamethylene diamine process - Google Patents [patents.google.com]

- 12. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methylpentane-1,5-diamine

This technical guide provides a comprehensive overview of 2-methylpentane-1,5-diamine, a versatile aliphatic diamine. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, physicochemical properties, synthesis, and potential applications.

Chemical Identity

The nomenclature and structural identifiers for this compound are crucial for accurate scientific communication and database searches.

IUPAC Name: 2-Methylpentane-1,5-diamine[1]

Synonyms:

CAS Number: 15520-10-2[1]

Molecular Formula: C₆H₁₆N₂[2]

Molecular Weight: 116.20 g/mol

Chemical Structure:

Caption: 2D structure of 2-Methylpentane-1,5-diamine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methylpentane-1,5-diamine is presented in the table below. These properties are essential for its handling, application, and process development.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid | [2] |

| Odor | Strong amine odor | [2] |

| Boiling Point | 192-193 °C | [3] |

| Melting Point | -7.15 °C (estimate) | |

| Density | 0.86 g/mL at 25 °C | |

| Solubility in Water | Miscible | [4] |

| Vapor Pressure | 130 mmHg at 135 °C | |

| Refractive Index | n20/D 1.459 | |

| Flash Point | 83 °C (181.4 °F) | [3] |

| pKa₁ | 10.0 | [4] |

| pKa₂ | 11.2 | [4] |

Spectral Data

-

¹H NMR: The spectrum is expected to show complex multiplets for the methylene (B1212753) and methine protons, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum should display distinct signals for the five unique carbon atoms in the aliphatic chain and the methyl group.

-

FT-IR: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum is available through the NIST WebBook.[5] The fragmentation pattern would likely involve the loss of amino and alkyl fragments.

Experimental Protocols

Synthesis

A common industrial synthesis of 2-methylpentane-1,5-diamine involves the hydrogenation of 2-methylglutaronitrile.[3][6] While specific laboratory-scale protocols are not widely published, a general procedure based on patent literature is outlined below.

Reaction Scheme:

Caption: Synthesis of 2-methylpentane-1,5-diamine.

Procedure Outline (based on industrial processes): [7]

-

Catalyst Preparation: A highly dispersed nickel or cobalt catalyst, such as Raney nickel, is typically used.

-

Hydrogenation: The reaction is carried out in a high-pressure reactor. 2-Methylglutaronitrile is subjected to hydrogenation at elevated temperatures and pressures. The reaction may be performed in stages with varying temperature and pressure to optimize yield and selectivity.[7] The use of ammonia as a solvent can help to suppress the formation of secondary and tertiary amines.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The resulting mixture is then purified by fractional distillation to isolate the 2-methylpentane-1,5-diamine.

Analysis

Gas chromatography (GC) is a suitable method for analyzing the purity of 2-methylpentane-1,5-diamine and monitoring reaction progress. A patent describes the use of a 50' UCW-98 column with a temperature program from 80°C to 240°C for the analysis of the reaction mixture.

Applications in Research and Drug Development

While the primary applications of 2-methylpentane-1,5-diamine are in the polymer and materials industry as a monomer and curing agent, its chemical structure as an aliphatic diamine provides potential utility in drug development, particularly as a linker or scaffold.[3][8]

Role as a Chemical Linker

Aliphatic diamines are frequently used as linkers in the design of various bioconjugates, including antibody-drug conjugates (ADCs).[8] The two primary amine groups offer reactive handles for covalent attachment to other molecules.

The general workflow for utilizing a diamine linker in the synthesis of an ADC is depicted below.

Caption: Conceptual workflow of a diamine as a linker in an ADC.

In this conceptual workflow, one amine group of the diamine can be reacted with a cytotoxic drug (payload), while the other amine group can be modified to react with a monoclonal antibody. This creates a targeted delivery system where the toxic payload is selectively delivered to cancer cells recognized by the antibody.

Diamines as Scaffolds in Medicinal Chemistry

The diamine motif is a common feature in many biologically active compounds and approved drugs. The two amine groups can serve as key pharmacophoric features or as points for diversification in the synthesis of compound libraries for drug discovery. While there is no specific information on the biological activity of 2-methylpentane-1,5-diamine itself, its structural features are relevant to the broader field of medicinal chemistry. Amines are prevalent in many neurotransmitters and other biologically important molecules.[9]

Safety and Handling

2-Methylpentane-1,5-diamine is a corrosive and toxic substance. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a well-ventilated area, away from heat and incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylpentane-1,5-diamine is a well-characterized aliphatic diamine with significant applications in industrial chemistry. For researchers in drug development, its utility lies in its potential as a versatile building block, either as a linker for bioconjugation or as a scaffold for the synthesis of new chemical entities. Further research into its specific biological activities and applications in medicinal chemistry could unveil new opportunities for this compound.

References

- 1. 2-Methylpentanediamine | C6H16N2 | CID 85862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 3. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 5. 2-Methyl-1,5-pentanediamine [webbook.nist.gov]

- 6. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]

- 7. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Methyl-1,5-pentanediamine (CAS 15520-10-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,5-pentanediamine (CAS 15520-10-2), a diamine commonly used in the synthesis of polyamides and as a curing agent in epoxy resins.[1][2] Understanding its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of 2-Methyl-1,5-pentanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Nucleus | Chemical Shift (δ) ppm | Description |

| 1H NMR | 1H | Data not explicitly available in search results | Amine (N-H) protons typically appear as broad signals, while hydrogens on carbons adjacent to the nitrogen atoms are deshielded and shifted downfield.[3] |

| 13C NMR | 13C | Specific peak assignments not available in search results | Carbons bonded to the amine groups are expected to be deshielded, appearing at a higher chemical shift compared to other aliphatic carbons in the molecule.[3] |

Infrared (IR) Spectroscopy

| Technique | Vibrational Mode | Wavenumber (cm-1) | Intensity |

| ATR-IR / Vapor Phase IR | N-H Stretch (primary amine) | 3400-3250 | Medium, Sharp (typically two bands for primary amines)[4] |

| ATR-IR / Vapor Phase IR | C-H Stretch (aliphatic) | 2960-2850 | Strong |

| ATR-IR / Vapor Phase IR | N-H Bend (primary amine) | 1650-1580 | Medium[4] |

| ATR-IR / Vapor Phase IR | C-N Stretch (aliphatic amine) | 1250-1020 | Medium to Weak[4] |

| ATR-IR / Vapor Phase IR | N-H Wag (primary amine) | 910-665 | Broad, Strong[4] |

Note: The table provides typical wavenumber ranges for the functional groups present in 2-Methyl-1,5-pentanediamine. Specific peak values can be found on spectral databases such as SpectraBase.[5]

Mass Spectrometry (MS)

| Technique | Parameter | Value (m/z) | Description |

| Electron Ionization (EI) | Molecular Ion [M]+ | 116.21 | Corresponds to the molecular weight of 2-Methyl-1,5-pentanediamine (C6H16N2).[6][7] |

| Electron Ionization (EI) | Major Fragment Ions | Specific fragmentation data not detailed in search results | Fragmentation of aliphatic amines is often dominated by α-cleavage, leading to the loss of an alkyl radical.[8] |

Note: The molecular ion peak for a monoamine compound will have an odd m/z value. However, as 2-Methyl-1,5-pentanediamine is a diamine, its molecular weight and thus the m/z of the molecular ion is an even number.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Methyl-1,5-pentanediamine are not widely published. The following are generalized procedures for obtaining NMR, IR, and MS spectra of aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of 2-Methyl-1,5-pentanediamine in a suitable deuterated solvent (e.g., chloroform-d, CDCl3). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

For 1H NMR, acquire the spectrum using a standard pulse sequence. To confirm the presence of N-H protons, a D2O exchange experiment can be performed, where the addition of a drop of D2O will cause the N-H signals to disappear.[3]

-

For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl4) and place it in a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm-1.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the MS.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source of the mass spectrometer via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for volatile compounds like 2-Methyl-1,5-pentanediamine. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Interpretation:

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Techniques for Structure Elucidation

Caption: Logical relationship of spectroscopic techniques in chemical structure elucidation.

References

- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 2. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-Methylpentanediamine | C6H16N2 | CID 85862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-1,5-pentanediamine [webbook.nist.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylpentamethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on the thermal properties of 2-Methylpentamethylenediamine and analogous aliphatic diamines. Specific experimental data on the thermal decomposition of 2-Methylpentamethylenediamine is limited in publicly accessible literature. The information presented herein should be used as a guideline, and specific experimental validation is highly recommended for any critical application.

Executive Summary

2-Methylpentamethylenediamine (also known as Dytek® A), a branched-chain aliphatic diamine, is a versatile chemical intermediate used in the synthesis of polyamides, epoxy curing agents, and other specialty chemicals.[1] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, processing, and for predicting the thermal performance of materials derived from it. This guide provides a comprehensive overview of the known thermal properties of 2-Methylpentamethylenediamine, drawing on safety data sheets and analogous data from similar aliphatic diamines. It includes postulated decomposition pathways, detailed experimental protocols for thermal analysis, and a summary of expected thermal behavior.

Thermal Stability Profile

2-Methylpentamethylenediamine is considered thermally stable under normal storage and handling conditions.[2] However, exposure to high temperatures, sparks, or open flames can lead to decomposition.[2] The decomposition process is expected to be exothermic and can release hazardous gases.

General Stability

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources are to be avoided.[2]

-

Incompatible Materials: It is incompatible with strong acids and oxidizing agents.[2]

Hazardous Decomposition Products

Upon thermal decomposition, 2-Methylpentamethylenediamine is expected to release irritating and toxic fumes and gases. The primary hazardous decomposition products identified in safety data sheets are:

Quantitative Thermal Analysis Data (Illustrative)

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a C6 Aliphatic Diamine

| Parameter | Expected Value Range | Atmosphere | Notes |

| Onset of Decomposition (Tonset) | 150 - 250 °C | Inert (e.g., Nitrogen, Argon) | The presence of a methyl branch may slightly lower the onset temperature compared to linear hexamethylenediamine. |

| Temperature of Maximum Decomposition Rate (Tmax) | 200 - 300 °C | Inert | This represents the peak of the derivative thermogravimetric (DTG) curve. |

| Residue at 600 °C | < 5% | Inert | Aliphatic amines are expected to volatilize or decompose with little char formation in an inert atmosphere. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a C6 Aliphatic Diamine

| Parameter | Expected Value Range | Atmosphere | Notes |

| Boiling Point | ~192 °C | Inert (with pinhole lid) | The boiling point of 2-Methylpentamethylenediamine is reported to be 192 °C.[1] DSC can be used to observe this endothermic transition. |

| Decomposition Enthalpy (ΔHdecomp) | Highly Exothermic | Inert | The decomposition of amines is typically an exothermic process. The exact value would require experimental determination. |

Postulated Decomposition Pathways

The thermal decomposition of aliphatic diamines in an inert atmosphere is complex. Based on studies of similar amines, the decomposition of 2-Methylpentamethylenediamine is likely to proceed through several pathways. The presence of the methyl group may introduce additional fragmentation routes.

A likely initial step in the decomposition is the intramolecular cyclization of the diamine, especially in the presence of trace amounts of water or CO2 which can catalyze the formation of carbamates as intermediates. Subsequent reactions can lead to the formation of various nitrogen-containing heterocyclic compounds and the release of ammonia. Fragmentation of the aliphatic chain is also expected at elevated temperatures.

Caption: Postulated decomposition pathway for 2-Methylpentamethylenediamine.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable data on the thermal stability and decomposition of 2-Methylpentamethylenediamine. Below are comprehensive methodologies for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC).

Protocol for Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol is designed to determine the decomposition temperature and identify the evolved gaseous products.

Objective: To determine the thermal decomposition profile and identify the evolved gases from 2-Methylpentamethylenediamine.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

-

High-resolution balance (integrated into TGA).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Volatile sample pans (e.g., aluminum, with pinhole lids if needed to control evaporation).

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. Calibrate the MS for mass-to-charge ratio (m/z) using a suitable calibration standard.

-

Sample Preparation: Due to the liquid nature and volatility of 2-Methylpentamethylenediamine, sample preparation should be conducted in a well-ventilated fume hood. Pipette approximately 5-10 mg of the liquid sample into a tared aluminum sample pan.

-

TGA-MS Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Heat the transfer line to the MS to a temperature sufficient to prevent condensation of decomposition products (e.g., 200-250 °C).

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, acquire mass spectra of the evolved gases in the range of m/z 10-200.

-

-

Data Analysis:

-

Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

-

Analyze the MS data by plotting the ion current for specific m/z values as a function of temperature to identify the evolution profile of different decomposition products.

-

Caption: Experimental workflow for TGA-MS analysis.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the boiling point and observe the energetics of decomposition.

Objective: To determine the boiling point and characterize the thermal events associated with the decomposition of 2-Methylpentamethylenediamine.

Instrumentation:

-

Differential Scanning Calorimeter (DSC).

-

Inert gas supply (e.g., high-purity nitrogen).

-

Hermetically sealed aluminum pans and lids.

-

Pinhole lid maker or pre-drilled pinhole lids.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: In a fume hood, dispense 2-5 mg of 2-Methylpentamethylenediamine into a hermetically sealable aluminum pan.

-

Pan Sealing:

-

For boiling point determination, hermetically seal the pan with a lid containing a pinhole (approximately 50-100 µm) to allow for vapor escape at constant pressure.

-

For decomposition analysis, use a standard hermetically sealed pan to contain the sample and its decomposition products.

-

-

DSC Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the nitrogen purge gas flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C (or higher, depending on the expected decomposition temperature) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and integrate endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition) to determine transition temperatures and enthalpy changes.

-

Caption: Experimental workflow for DSC analysis.

Conclusion and Recommendations

While 2-Methylpentamethylenediamine is a thermally stable compound under standard conditions, it will decompose at elevated temperatures, releasing hazardous byproducts. The lack of specific, publicly available quantitative data on its thermal decomposition underscores the importance of conducting thorough experimental analysis for any application where it may be subjected to thermal stress. The provided experimental protocols offer a robust starting point for such investigations. Researchers and drug development professionals should perform their own thermal analysis to determine the precise decomposition profile and ensure safe handling and processing within their specific applications. Future work should focus on obtaining precise TGA-MS and DSC data to fully characterize the thermal decomposition of this important industrial chemical.

References

An In-depth Technical Guide to the Solubility of 1,5-Diamino-2-methylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diamino-2-methylpentane (also known by its trade name Dytek® A), a key intermediate in various industrial applications, including the synthesis of polyamides, epoxy curing agents, and corrosion inhibitors.[1][2] An understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic amine-like odor.[3] Its branched structure influences its physical properties and solubility profile.[3]

| Property | Value | Reference |

| CAS Number | 15520-10-2 | [1] |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.21 g/mol | [1] |

| Boiling Point | 193 °C | [4] |

| Density | 0.86 g/mL at 25 °C | [4] |

| Water Solubility | Miscible | [1][4] |

Qualitative Solubility

General solubility principles for amines suggest that lower molecular weight amines tend to be soluble in water, and most amines are soluble in organic solvents like diethyl ether and dichloromethane.[5] this compound, with its six carbon atoms, is completely miscible in water.[4] It is also described as being soluble in ethanol (B145695) and most polar solvents.[6]

Quantitative Solubility Analysis using Hansen Solubility Parameters (HSP)

The degree of affinity between a solute (in this case, this compound) and a solvent can be estimated by calculating the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. A smaller distance indicates a higher likelihood of solubility.

The Hansen Solubility Parameters for this compound are provided in the table below:

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| This compound | 8.2 | 3.1 | 5.5 |

| [Source: INVISTA Safety Data Sheet] |

The following table presents the calculated solubility parameter distance (Ra) between this compound and a range of common organic solvents. A smaller Ra value suggests better solubility.

| Solvent | Solvent Class | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Calculated Ra | Predicted Solubility |

| Alcohols | ||||||

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 19.3 | Likely Miscible |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 15.6 | Likely Miscible |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 13.0 | Good |

| n-Butanol | Alcohol | 16.0 | 5.7 | 15.8 | 12.9 | Good |

| Ketones | ||||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 10.3 | Good |

| Methyl Ethyl Ketone (MEK) | Ketone | 16.0 | 9.0 | 5.1 | 10.0 | Good |

| Methyl Isobutyl Ketone (MIBK) | Ketone | 15.3 | 6.1 | 4.1 | 8.3 | Very Good |

| Esters | ||||||

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 8.2 | Very Good |

| n-Butyl Acetate | Ester | 15.8 | 3.7 | 6.3 | 7.7 | Excellent |

| Ethers | ||||||

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | 6.3 | Excellent |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 9.3 | Good |

| Hydrocarbons | ||||||

| n-Hexane | Alkane | 14.9 | 0.0 | 0.0 | 9.0 | Moderate |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 10.6 | Moderate to Poor |

Note: The predicted solubility is an interpretation based on the calculated Ra value. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid amine in an organic solvent is the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent and amine)

Procedure:

-

Preparation of Supersaturated Solution: In a glass vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase of the amine is necessary to ensure saturation.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation and Sampling: Cease agitation and allow the mixture to stand undisturbed at the controlled temperature until the undissolved amine has settled, and a clear supernatant of the saturated solution is visible.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the undissolved layer. Immediately filter the aliquot through a syringe filter to remove any microscopic, undissolved droplets.

-

Quantification: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that is within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.

Data Analysis: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualizations

References

- 1. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 2. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. 1,5-Pentanediamine, 2-methyl-N1,N5-bis(1-methylethyl)- | C12H28N2 | CID 164123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Dytek® A Amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dytek® A amine, chemically known as 2-methyl-1,5-pentanediamine (CAS No. 15520-10-2), is a branched-chain aliphatic diamine developed and manufactured by INVISTA.[1][2][3] Its unique molecular structure, featuring a methyl group on a five-carbon chain, imparts a range of desirable properties to polymers, making it a versatile building block in numerous industrial applications.[4][5] This technical guide provides an in-depth overview of Dytek® A amine, covering its history, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.

History and Commercialization

While the precise date of the initial synthesis and discovery of 2-methyl-1,5-pentanediamine is not publicly documented, its commercial availability is linked to the history of its manufacturer, INVISTA. INVISTA was formed from DuPont's textile fibers division in February 2003 and was subsequently acquired by Koch Industries on April 30, 2004.[6] Dytek® A is part of INVISTA's specialty intermediates portfolio.[6] The synthesis of 2-methyl-1,5-pentanediamine via the hydrogenation of 2-methylglutaronitrile (B1199711) is a known chemical process.[7]

Chemical and Physical Properties

Dytek® A amine is a clear, colorless liquid with a characteristic amine odor.[1] Its branched structure is key to its function as a crystallinity disruptor in polymers.[2][5] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of Dytek® A Amine

| Property | Value | Reference |

| Chemical Name | 2-methyl-1,5-pentanediamine | [3] |

| Common Name | Dytek® A amine | [3] |

| CAS Number | 15520-10-2 | [2][3] |

| Molecular Formula | C₆H₁₆N₂ | [3] |

| Molecular Weight | 116.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Table 2: Physical Properties of Dytek® A Amine

| Property | Value | Units | Conditions | Reference |

| Boiling Point | 192 | °C | [3][7] | |

| Freezing Point | -7.15 (estimate) | °C | ||

| Flash Point | 81 | °C | Closed Cup | [3] |

| Density | 0.86 | g/mL | 25 °C | [3] |

| Viscosity | 2.6 | cP | 25 °C | [3] |

| Refractive Index | 1.459 | 20 °C | ||

| Vapor Pressure | 130 | mm Hg | 135 °C | |

| Solubility in Water | Miscible | [3] |

Table 3: Chemical Properties and Specifications of Dytek® A Amine

| Property | Value | Units | Reference |

| Purity (as 2-methyl-1,5-pentanediamine) | >98.0 | % (GC) | [8] |

| Amine Value | 966 | mg KOH/g | [3] |

| Amine Hydrogen Equivalent Weight (AHEW) | 29.1 | g/eq | [3] |

| pKa1 | 11.2 | [3] | |

| pKa2 | 10.0 | [3] |

Synthesis of Dytek® A Amine (2-methyl-1,5-pentanediamine)

The industrial synthesis of Dytek® A amine is achieved through the hydrogenation of 2-methylglutaronitrile.[7] A patented method describes a multi-stage hydrogenation process.[9]

Experimental Protocol: Two-Stage Hydrogenation of α-Methylene Glutaronitrile[9]

This protocol is based on a patented process for the preparation of 2-methyl-1,5-diaminopentane.

Materials:

-

α-Methylene glutaronitrile

-

Highly dispersed nickel catalyst (e.g., Raney nickel)

-

Solvent (e.g., ethanol)

-

Hydrogen gas

-

High-pressure reactor

Procedure:

Stage 1: Low-Temperature Hydrogenation

-

Charge the high-pressure reactor with α-methylene glutaronitrile, the nickel catalyst, and the solvent.

-

Pressurize the reactor with hydrogen to at least 14 kg/cm ².

-

Maintain the reaction temperature between 20°C and 50°C.

-

Continue the reaction until the uptake of hydrogen ceases, indicating the saturation of the carbon-carbon double bond to form α-methyl glutaronitrile.

Stage 2: High-Temperature Hydrogenation

-

Increase the reactor temperature to a range of 120°C to 140°C.

-

Increase the hydrogen pressure to at least 42 kg/cm ².

-

The addition of ammonia can help to minimize the formation of by-products.

-

Continue the hydrogenation until the nitrile groups are reduced to primary amine groups, forming 2-methyl-1,5-diaminopentane.

-

After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

The catalyst is removed by filtration.

-

The 2-methyl-1,5-diaminopentane is then purified by distillation.

Workflow for the Synthesis of Dytek® A Amine

Caption: Workflow for the synthesis of Dytek® A Amine.

Applications and Experimental Protocols

Dytek® A amine is a versatile molecule with applications in various fields, primarily in polymer chemistry.[4][5][7]

Epoxy Curing Agent

Dytek® A amine serves as an effective curing agent for epoxy resins, imparting desirable properties such as good metal adhesion, corrosion resistance, and toughness.[5][7]

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with Dytek® A Amine

Materials:

-

Bisphenol A-based epoxy resin (e.g., D.E.R. 331 or equivalent)

-

Dytek® A amine

-

Mixing container

-

Stirring rod or mechanical mixer

-

Mold for casting

-

Oven

Procedure:

-

Calculate the stoichiometric amount of Dytek® A amine required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of Dytek® A is approximately 29.1 g/eq. The epoxy equivalent weight (EEW) of the resin must be known. The required amount of amine is calculated as: Mass of Amine = (Mass of Epoxy Resin / EEW) * AHEW

-

Accurately weigh the epoxy resin and the calculated amount of Dytek® A amine into the mixing container.

-

Thoroughly mix the two components until a homogeneous mixture is obtained. This may take several minutes.

-

Pour the mixture into the mold, taking care to avoid entrapping air bubbles.

-

Cure the mixture in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 125°C. The optimal curing schedule may vary depending on the specific application and desired properties.

-

Allow the cured epoxy to cool to room temperature before demolding.

Epoxy Curing Reaction Pathway

References

- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 2. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]

- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 4. ulprospector.com [ulprospector.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. About - Dytek [dytek.invista.com]

- 7. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 8. 2-Methyl-1,5-diaminopentane | 15520-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Primary Amine Groups in 1,5-Diamino-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Diamino-2-methylpentane, also known commercially as Dytek® A, is an aliphatic diamine featuring two primary amine groups at the 1- and 5-positions of a methyl-branched pentane (B18724) backbone.[1][2][3] This structural asymmetry results in differential reactivity between the two primary amines, a feature of significant interest in chemical synthesis, polymer science, and potentially in drug development. The amine at the 1-position is sterically less hindered than the amine at the 5-position, which is closer to the methyl group at the 2-position. This guide provides a comprehensive overview of the reactivity of these amine groups, supported by available quantitative data, detailed experimental protocols for key transformations, and logical workflows for achieving selective functionalization.

Physicochemical and Reactivity Data

The reactivity of the amine groups is fundamentally influenced by their basicity and the steric environment. The pKa values provide a quantitative measure of the basicity of the conjugate acids of the amines.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ | [4] |

| Molecular Weight | 116.20 g/mol | [4] |

| pKa₁ (at 298.15 K) | 9.13 (± 0.04) | [5] |

| pKa₂ (at 298.15 K) | 10.82 (± 0.02) | [5] |

| Differential Reactivity | The C1 amine is ~2.5x more reactive than the C5 amine | Manufacturer Data |

Table 1: Physicochemical and Reactivity Data for this compound.

Differential Reactivity and Steric Hindrance

The presence of a methyl group at the C2 position introduces steric hindrance around the C1 primary amine, making the C5 primary amine more sterically accessible and, therefore, generally more reactive in nucleophilic reactions. However, some manufacturer literature suggests the contrary, that the less hindered amine is more reactive.[6] This differential reactivity is a key feature that can be exploited for selective mono-functionalization.

The logical approach to leveraging this differential reactivity for selective mono-functionalization is outlined in the workflow below.

Key Reactions and Experimental Protocols

The primary amine groups of this compound undergo a variety of standard amine reactions. The protocols provided below are generalized for diamines and should be optimized for specific applications with this compound, particularly for achieving high regioselectivity.

Acylation

Acylation of the amine groups with reagents such as acyl chlorides or anhydrides yields amides. Selective mono-acylation can be achieved by controlling stoichiometry and reaction conditions.

Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from methods for the selective mono-Boc protection of diamines and can be a starting point for this compound.[1][7][8]

-

Preparation of the Mono-protonated Salt: Dissolve this compound (1 equivalent) in anhydrous methanol (B129727) (approx. 0.5 M). Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorotrimethylsilane (B32843) (1 equivalent) in anhydrous methanol to generate one equivalent of HCl in situ. Stir the mixture for 30 minutes at room temperature to allow for the formation of the mono-hydrochloride salt.

-

Acylation: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in methanol. Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to a pH > 12 with 2M NaOH.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Alkylation

Alkylation with alkyl halides can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. Achieving selective mono-alkylation is challenging due to the increasing nucleophilicity of the alkylated products. Careful control of stoichiometry and the use of a large excess of the diamine can favor mono-alkylation.

Experimental Protocol: General Mono-alkylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (3-5 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF.

-

Reagent Addition: Slowly add the alkyl halide (1 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or GC-MS until the starting alkyl halide is consumed.

-

Work-up and Purification: After cooling to room temperature, remove the excess diamine by acid-base extraction or distillation. The resulting mixture of mono- and di-alkylated products can be separated by column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for forming C-N bonds.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol is a general procedure that can be adapted for this compound.[9]

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as methanol or dichloromethane (0.2 M). If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

-

Reduction: To the stirred solution, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2 equivalents) portion-wise. Stir the reaction at room temperature and monitor by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of 1 M HCl until gas evolution ceases. Basify the solution to pH > 10 with 1 M NaOH.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Applications in Drug Development and Material Science

While this compound is predominantly used in the polymer industry for the synthesis of polyamides and as a curing agent for epoxy resins, its potential as a scaffold in drug discovery is an area for exploration.[6][10] The diamine motif is a common feature in many biologically active molecules. The ability to selectively functionalize the two amine groups allows for the synthesis of diverse libraries of compounds for screening. For instance, it can be used as a building block for creating ligands for metal-based therapeutics or as a linker in proteolysis-targeting chimeras (PROTACs).

In material science, the derivatives of this compound, such as aspartic esters, aldimines, and ketoimines, are used as curatives in polyurea systems.[3] Its role as a crystallinity disruptor in polyamides leads to polymers with lower melting points, increased abrasion resistance, and improved surface appearance.[4]

Conclusion

This compound presents an interesting case of differential reactivity between its two primary amine groups due to steric hindrance. This feature, combined with its commercial availability, makes it a valuable building block for the synthesis of asymmetrically functionalized molecules. While quantitative data on its selective reactivity is limited in the public domain, the principles of controlling stoichiometry and reaction conditions can be applied to achieve desired mono-functionalization. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile diamine in both material science and drug discovery contexts. Further research into the quantitative aspects of its regioselective reactions would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 3. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 5. researchgate.net [researchgate.net]

- 6. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. specialchem.com [specialchem.com]

Bio-based Synthesis Routes for 1,5-Diamino-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Diamino-2-methylpentane is a branched-chain diamine with potential applications as a building block in the synthesis of specialty polyamides and as a scaffold in pharmaceutical development. While direct bio-based synthesis routes for this compound are not yet established in published literature, significant progress in the microbial production of its linear counterpart, 1,5-diaminopentane (cadaverine), provides a strong foundation for the development of such processes. This technical guide outlines the current state-of-the-art in the bio-based production of 1,5-diaminopentane and proposes potential metabolic engineering strategies to achieve the targeted C2-methylation for the synthesis of this compound.

Established Bio-based Synthesis of 1,5-Diaminopentane (Cadaverine)

The primary and most well-researched bio-based route to diamines of this nature is the production of 1,5-diaminopentane, also known as cadaverine. This is achieved through the metabolic engineering of microorganisms, predominantly Escherichia coli and Corynebacterium glutamicum, to convert renewable feedstocks into the desired product. The core of this pathway is the decarboxylation of L-lysine.

Biosynthetic Pathway from L-Lysine

The direct biosynthetic precursor to 1,5-diaminopentane is the amino acid L-lysine. In many microorganisms, L-lysine can be naturally converted to 1,5-diaminopentane through decarboxylation.[1] This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase. Metabolic engineering efforts have focused on enhancing the natural production of L-lysine and efficiently converting it to 1,5-diaminopentane.

The synthesis of L-lysine itself begins from central carbon metabolism, branching off from the tricarboxylic acid (TCA) cycle at oxaloacetate.[2] The pathway involves multiple enzymatic steps and requires precursors from glycolysis (pyruvate) and the pentose (B10789219) phosphate (B84403) pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides Utilizing 1,5-Diamino-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diamino-2-methylpentane, also known as 2-methyl-1,5-pentanediamine and commercially available as Dytek® A, is a branched-chain aliphatic diamine that offers unique advantages in the synthesis of polyamides.[1][2] Its chemical formula is C6H16N2, and it possesses two primary amine functional groups available for polymerization.[1] The presence of a methyl group on the carbon chain introduces asymmetry, which acts as a crystallinity disruptor in the resulting polyamide.[2] This disruption leads to lower melting points, reduced water absorption, and improved transparency in comparison to polyamides synthesized from linear diamines.[2] These properties make polyamides derived from this compound attractive for a variety of applications, including specialty fibers, engineering plastics, and matrices for controlled drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound with both aliphatic and aromatic dicarboxylic acids or their derivatives.

Impact of this compound on Polyamide Properties

The incorporation of this compound into a polyamide backbone significantly influences its thermal and physical properties. The branched structure disrupts the regular packing of polymer chains, leading to a more amorphous character.[2]

Key Advantages:

-

Lower Melting Point: The disruption of crystallinity results in a lower melting temperature (Tm) compared to analogous polyamides made with linear diamines like 1,6-hexanediamine (B7767898) (HMD).[1] This can improve melt processability and reduce energy consumption during manufacturing.

-

Reduced Water Absorption: The less crystalline nature of these polyamides leads to lower moisture uptake, which enhances dimensional stability and preserves mechanical properties in humid environments.[2]

-

Increased Abrasion Resistance and Dye Uptake: The modified polymer morphology can lead to improved surface properties.[2]

-

Amorphous Polyamides: When combined with aromatic diacids such as terephthalic acid (PTA) and isophthalic acid (PIA), highly transparent, amorphous polyamides can be synthesized.[1]

Data Presentation

The following tables summarize the quantitative effects of incorporating this compound on the melting point of various polyamides.

Table 1: Effect of this compound as a Comonomer on the Melting Point of Nylon 6,6. [1]

| Mole % this compound | Melting Temperature (°C) | Gel Time (hours at 270°C) |

| 0 | 265 | - |

| 5 | 256 | 77.5 |

| 10 | 247 | 94.4 |

| 17.5 | 228 | 120.1 |

| 20 | 225 | - |

Table 2: Melting Points of Homopolymer Polyamides Synthesized from this compound and Various Dicarboxylic Acids. [1]

| Diamine Monomer | Dicarboxylic Acid | Polyamide Designation | Melting Temperature (°C) |

| This compound | Adipic Acid | Nylon D,6 | 184 |

| This compound | Sebacic Acid | Nylon D,10 | 165 |

| This compound | Dodecanedioic Acid | Nylon D,12 | 160 |

| 1,6-Hexanediamine (HMD) | Adipic Acid | Nylon 6,6 | 265 |

| 1,6-Hexanediamine (HMD) | Sebacic Acid | Nylon 6,10 | 228 |